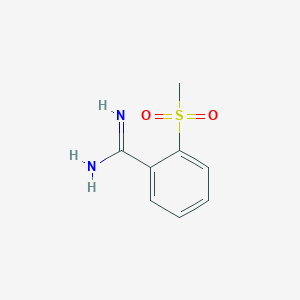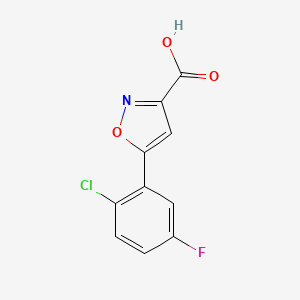![molecular formula C14H21FN2O2 B13611171 tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluoro-substituted phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine and a fluoro-substituted benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the fluoro-substituted phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its role in drug development and delivery.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison:
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the fluoro-substituted phenyl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of the fluoro-substituted phenyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the fluoro-substituted phenyl group.
Uniqueness: The presence of the fluoro-substituted phenyl group in tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate imparts unique chemical and biological properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H21FN2O2 |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21FN2O2/c1-9-5-6-10(11(15)7-9)12(16)8-17-13(18)19-14(2,3)4/h5-7,12H,8,16H2,1-4H3,(H,17,18) |
Clé InChI |
RRGYMTWJBUPOBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(CNC(=O)OC(C)(C)C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)


![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)




